(2-Mercaptoethyl)cyclohexanethiol
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Overview
Description
(2-Mercaptoethyl)cyclohexanethiol is an organic compound with the molecular formula C8H16S2. It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a cyclohexane ring and an ethyl group. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of this compound typically involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst . Another method includes the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in substitution reactions with alcohols, amines, carboxylic acids, and esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Catalysts: Nickel sulfide, cobalt molybdate on alumina.
Solvents: Cyclohexane, carbon disulfide.
Major Products
Disulfides: Formed by the oxidation of this compound.
Sulfonic Acids: Another product of oxidation.
Thiosulfonates: Formed under specific oxidative conditions.
Scientific Research Applications
(2-Mercaptoethyl)cyclohexanethiol is used in various scientific research applications:
Mechanism of Action
The mechanism of action of (2-Mercaptoethyl)cyclohexanethiol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with and modify the structure of proteins by breaking and forming disulfide bonds . The compound can also act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: A thiol with a similar structure but without the ethyl group.
2-Mercaptoethanol: Contains a hydroxyl group instead of a cyclohexane ring.
Uniqueness
(2-Mercaptoethyl)cyclohexanethiol is unique due to its combination of a cyclohexane ring and an ethyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
28351-14-6 |
---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |
InChI Key |
MWKYQORKTYAWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCS)S |
Origin of Product |
United States |
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